p-Terephthalotoluidide
Overview
Description
p-Terephthalotoluidide: is an organic compound with the molecular formula C22H20N2O2. It is a derivative of terephthalic acid and is characterized by the presence of a toluidide group. This compound is known for its aromatic structure, which includes multiple bonds and secondary amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Terephthalotoluidide typically involves the reaction of terephthaloyl chloride with p-toluidine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: p-Terephthalotoluidide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as 4,4’-dimethylazobenzene.
Reduction: Reduced products like amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Terephthalotoluidide is used as an intermediate in the synthesis of various organic compounds. Its aromatic structure makes it a valuable building block in organic chemistry .
Biology and Medicine:
Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-Terephthalotoluidide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
p-Toluidine: A precursor in the synthesis of p-Terephthalotoluidide.
Terephthalic Acid: The parent compound from which this compound is derived.
p-Phenylenediamine: Another aromatic amine with similar reactivity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-3-11-19(12-4-15)23-21(25)17-7-9-18(10-8-17)22(26)24-20-13-5-16(2)6-14-20/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLWQQCOFKUTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290816 | |
Record name | p-Terephthalotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36360-33-5 | |
Record name | p-Terephthalotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Terephthalotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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